5-Nitro-2-(phenylsulfonyl)pyridine 5-Nitro-2-(phenylsulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 69770-61-2
VCID: VC7994904
InChI: InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H8N2O4S
Molecular Weight: 264.26 g/mol

5-Nitro-2-(phenylsulfonyl)pyridine

CAS No.: 69770-61-2

Cat. No.: VC7994904

Molecular Formula: C11H8N2O4S

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(phenylsulfonyl)pyridine - 69770-61-2

Specification

CAS No. 69770-61-2
Molecular Formula C11H8N2O4S
Molecular Weight 264.26 g/mol
IUPAC Name 2-(benzenesulfonyl)-5-nitropyridine
Standard InChI InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H
Standard InChI Key NVIZNXXUBXUVGG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Regiochemical Considerations

Comparative Analysis of Nitropyridine Isomers

Property3-Nitro-2-(phenylsulfonyl)pyridineHypothetical 5-Nitro Isomer
Directing effectsNitro at meta to sulfonylNitro at para to sulfonyl
Synthetic feasibilityWell-documentedTheoretically challenging
Melting point171–173°CNot reported
CAS registry188429-02-9Not assigned

Synthetic Strategies and Challenges

Direct Nitration of 2-(Phenylsulfonyl)pyridine

  • Obstacle: As demonstrated in the nitration of 2-aminopyridine (yielding 5-nitro-2-aminopyridine via microreactor methods ), position 5 is accessible only when the directing group (e.g., -NH₂) provides ortho/para activation. The sulfonyl group’s meta-directing nature precludes analogous 5-nitration.

  • Alternative approach: Introducing a temporary activating group at position 5 prior to sulfonation. For example, a bromine atom could be installed via electrophilic substitution, followed by sulfonation at position 2 and nitration at position 5 via metal-catalyzed cross-coupling.

Modular Assembly via Cross-Coupling

  • Step 1: Synthesize 5-nitro-2-bromopyridine through directed ortho-metalation (DoM) of 2-bromopyridine, followed by nitration.

  • Step 2: Perform a palladium-catalyzed sulfonation using phenylsulfonyl chloride. Reported yields for analogous reactions range from 60–80%.

Hypothetical Physicochemical Properties

Predicted Spectral Data

  • IR spectroscopy:

    • ν(NO₂) asym/sym: 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹

    • ν(SO₂): 1150–1200 cm⁻¹

  • ¹H NMR:

    • Pyridine H-3 and H-4: δ 8.2–8.5 ppm (doublets, J = 5–6 Hz)

    • H-6: δ 7.9–8.1 ppm (triplet, J = 2 Hz)

Stability and Reactivity

  • Thermal stability: Likely decomposes above 200°C due to nitro group lability.

  • Hydrolytic sensitivity: Susceptible to nucleophilic attack at the sulfonyl group under basic conditions.

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